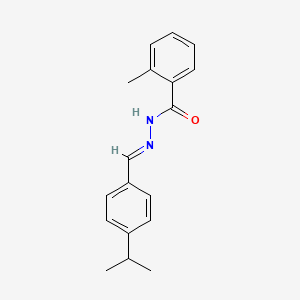

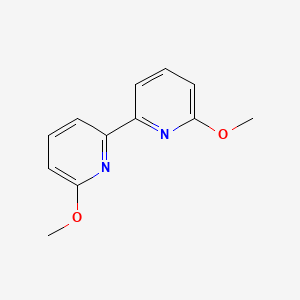

N'-(4-isopropylbenzylidene)-2-methylbenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N'-(4-isopropylbenzylidene)-2-methylbenzohydrazide, also known as IBMX, is a chemical compound that has gained significant attention in scientific research due to its unique properties. IBMX is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. It is commonly used as a research tool in various fields, including biochemistry, pharmacology, and neuroscience. In

Scientific Research Applications

Antimicrobial and Antifungal Activity

A study by Saravanan et al. (2015) synthesized a series of 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives, including compounds structurally related to N'-(4-isopropylbenzylidene)-2-methylbenzohydrazide, to investigate their potential as antimicrobials. These compounds showed activity against a range of human pathogenic microorganisms, indicating their potential application in developing new antimicrobial agents (Saravanan, Alagarsamy, & Prakash, 2015).

Corrosion Inhibition

In the field of materials science, Aziz et al. (2022) discussed the use of N-2-methylbenzylidene-4-antipyrineamine, a compound with similarities to N'-(4-isopropylbenzylidene)-2-methylbenzohydrazide, as a significant corrosion inhibitor for mild steel in hydrochloric acid solution. This study highlights the potential application of such compounds in protecting metals from corrosion, which is crucial in industrial processes and infrastructure maintenance (Aziz et al., 2022).

Enzyme Inhibition for Therapeutic Purposes

Research conducted by Bekircan et al. (2015) on novel heterocyclic compounds derived from hydrazide precursors, akin to N'-(4-isopropylbenzylidene)-2-methylbenzohydrazide, demonstrated significant inhibition of lipase and α-glucosidase enzymes. These findings suggest potential applications in developing therapies for conditions related to enzyme dysfunction, such as diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).

Molecular Docking Studies

Karrouchi et al. (2021) synthesized and characterized (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a compound structurally related to N'-(4-isopropylbenzylidene)-2-methylbenzohydrazide, and conducted molecular docking studies. These studies revealed that the compound could be designed as a potential anti-diabetic agent, indicating its relevance in drug discovery and molecular biology research (Karrouchi et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with enzymes such asCyclooxygenases (COXs) and 5-Lipoxygenase (5-LOX) . These enzymes play a crucial role in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes, which are involved in inflammatory responses .

Mode of Action

It is suggested that the compound may interact with its targets (like coxs and 5-lox) and inhibit their activity . This inhibition could lead to a decrease in the production of inflammatory mediators, thereby exerting anti-inflammatory effects .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway , which is responsible for the production of prostaglandins, thromboxanes, and leukotrienes . By inhibiting COXs and 5-LOX, the compound could potentially disrupt this pathway, leading to reduced inflammation .

Result of Action

Based on its potential anti-inflammatory activity, it could be inferred that the compound may reduce inflammation at the cellular level by decreasing the production of inflammatory mediators .

properties

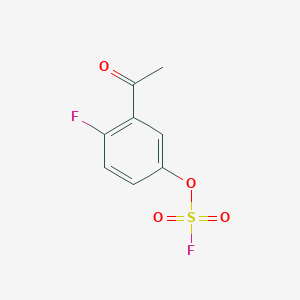

IUPAC Name |

2-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-13(2)16-10-8-15(9-11-16)12-19-20-18(21)17-7-5-4-6-14(17)3/h4-13H,1-3H3,(H,20,21)/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUXYOQREVDPBD-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NN=CC2=CC=C(C=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)N/N=C/C2=CC=C(C=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-isopropylbenzylidene)-2-methylbenzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2919251.png)

![1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2919257.png)

![N'-({[1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B2919259.png)

![N-[[1-(Hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2919267.png)

![Ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2919271.png)